molecular formula C21H19F2N3O3 B2786007 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-40-6

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2786007
CAS No.: 1021089-40-6
M. Wt: 399.398
InChI Key: WFYWOFQRFRGMHQ-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic chemical compound featuring a 1,3,8-triazaspiro[4.5]decane core scaffold. This spirocyclic structure is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold have been investigated in patented pharmaceutical combinations for the treatment of proliferative disorders such as cancer . The structural motif is frequently explored for its potential to interact with biological targets; for instance, closely related 1,3,8-triazaspiro[4.5]decane derivatives are documented in chemical databases as research chemicals . The specific substitution pattern of this compound, with a benzyl group at the N-3 position and a 2,6-difluorobenzoyl group at the N-8 position, defines its unique physicochemical properties and makes it a valuable intermediate for researchers developing and screening novel bioactive molecules. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c22-15-7-4-8-16(23)17(15)18(27)25-11-9-21(10-12-25)19(28)26(20(29)24-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWOFQRFRGMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the core triazaspirodecane structure. This can be achieved through a series of reactions, including cyclization, amidation, and acylation. The difluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, while the benzyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that triazaspiro compounds exhibit significant anticancer properties. The unique structural features of 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to interact with specific biological targets involved in cancer progression. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the difluorobenzoyl moiety is believed to enhance its lipophilicity, allowing for better membrane penetration and increased efficacy.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers. Its ability to form stable covalent bonds under specific conditions makes it suitable for creating high-performance materials with tailored properties such as thermal stability and mechanical strength.

Nanocomposites
The incorporation of this compound into nanocomposite materials has been explored to enhance the mechanical and thermal properties of polymers. By integrating nanoparticles with this triazaspiro compound, researchers aim to develop advanced materials for applications in electronics and aerospace.

Agricultural Chemistry

Pesticidal Activity
The compound's potential as a pesticide is being investigated due to its structural similarity to known agrochemicals. Studies are underway to evaluate its effectiveness against various pests and diseases affecting crops. The difluorobenzoyl group may contribute to its bioactivity by enhancing the compound's affinity for insect target sites.

Herbicidal Properties
Additionally, preliminary research suggests that this compound may exhibit herbicidal properties. This application is particularly relevant in developing environmentally friendly herbicides that target specific weeds without harming desirable crops.

Mechanism of Action

The mechanism by which 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2,6-difluorobenzoyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to enzymes like HIF prolyl hydroxylases compared to non-fluorinated analogs .
  • Benzyl vs. Alkyl Substitutions : Benzyl groups at position 3 (as in the target compound) are associated with improved metabolic stability compared to alkyl chains (e.g., ethyl in compound R6) .

Enzyme Inhibition

  • HIF Prolyl Hydroxylase (PHD) Inhibition: Derivatives like 3-benzyl-8-[4-(trifluoromethyl)benzoyl] (MW 431.41) show IC₅₀ values in the nanomolar range for PHD2 inhibition, a key target for anemia treatment . The target compound’s 2,6-difluorobenzoyl group may enhance selectivity over PHD3 due to steric and electronic effects .
  • mTOR Inhibition : Compound R6 reduces mTOR activity (EC₅₀ ~50 nM), promoting autophagy in neuronal cells .

Pharmacokinetic Properties

  • logP and Solubility :
    • The target compound’s logP is estimated to be ~2.5 (similar to 8-(1,3-benzodioxole) analogs), favoring blood-brain barrier penetration .
    • 8-Acetyl derivatives exhibit lower molecular weights (259.31) but reduced bioavailability due to rapid hepatic clearance .

Biological Activity

The compound 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 169206-62-6

This compound features a spirocyclic structure that is characteristic of triazaspiro compounds, contributing to its unique pharmacological properties.

Research indicates that derivatives of the triazaspiro[4.5]decane family exhibit significant biological activities, particularly as prolyl hydroxylase inhibitors . These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. By inhibiting prolyl hydroxylases, these compounds can upregulate erythropoietin (EPO), potentially offering therapeutic benefits in conditions like anemia .

Efficacy in Preclinical Studies

  • Cardioprotective Effects : Studies have shown that certain triazaspiro compounds can inhibit permeability transition pores (PTP) in mitochondria, which is critical for cell survival during ischemic events. The inhibition of PTP opening was found to be independent of the glutamic acid residue typically involved in ATP synthase activity, suggesting a safer profile compared to traditional agents like Oligomycin A .
  • Toxicity Profile : In preclinical evaluations, this compound demonstrated a favorable toxicity profile. Unlike Oligomycin A, which has known toxic effects on cell viability and ATP levels after prolonged exposure, this compound did not adversely affect these parameters even after extended treatment periods .

Study on Prolyl Hydroxylase Inhibition

A pivotal study highlighted the efficacy of triazaspiro compounds as pan-inhibitors of prolyl hydroxylases. The study utilized affinity selection mass spectrometry (AS-MS) to identify these compounds' binding affinities and mechanisms of action. The results indicated that these inhibitors could significantly enhance EPO levels in vivo without the side effects associated with conventional treatments .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of various related compounds within the triazaspiro family:

Compound NameMechanism of ActionEfficacyToxicity Profile
This compoundProlyl hydroxylase inhibitionHighLow
Oligomycin AATP synthase inhibitionModerateHigh
PP11 (related derivative)PTP inhibitionHighLow

The data indicate that this compound exhibits a robust efficacy profile while maintaining a low toxicity risk compared to other agents.

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepKey ParametersYield Range
Bucherer–BergNH₃, KCN, 80°C60-75%
Ullmann CouplingCuI, DMF, 110°C40-55%
Reductive AminationNaBH₃CN, MeOH70-85%
BenzoylationTEA, DCM, 0°C → RT65-80%

How does the spirocyclic framework influence conformational rigidity and target binding?

Level: Advanced
Methodological Answer:
The spiro[4.5]decane core imposes steric constraints, reducing rotational freedom and stabilizing bioactive conformations. X-ray crystallography of analogous compounds (e.g., PHD2 inhibitors) shows:

  • The spiro junction positions substituents (e.g., benzyl, benzoyl) in orthogonal planes, enhancing interactions with hydrophobic pockets and hydrogen-bonding residues (e.g., Tyr-303/Tyr-310 in PHD2) .
  • DFT calculations predict energy barriers >15 kcal/mol for ring puckering, confirming rigidity .

What strategies address regioselectivity challenges during benzoylation?

Level: Advanced
Methodological Answer:
Regioselective benzoylation at the 8-position is achieved via:

Protecting group strategies : Temporary protection of the 3-benzyl amine with Boc groups.

Catalytic control : Use of DMAP to activate the acylating agent (2,6-difluorobenzoyl chloride) and direct electrophilic attack.

Solvent polarity : Low-polarity solvents (e.g., toluene) favor mono-substitution over di-benzoylation .

How is structure-activity relationship (SAR) analyzed for delta opioid receptor agonism?

Level: Advanced
Methodological Answer:
Key SAR insights from analogous triazaspiro compounds:

Chelating groups (e.g., pyridine at position 2) enhance binding to metal ions in enzymatic active sites.

Fluorine substituents on the benzoyl group improve blood-brain barrier permeability (logP optimization).

Spiro core modifications (e.g., replacing N-methyl with bulkier groups) reduce off-target hERG inhibition .

Q. Table 2: SAR of Triazaspiro Derivatives

DerivativeSubstituentBioactivity (IC₅₀)Notes
11 (Parent)3-Methyl12 nM (PHD2)High hERG risk
14N-Methyl imidazole8 nM (PHD2)Reduced hERG inhibition
Delta agonist analog2,6-Difluorobenzoyl50 nM (DOR)Improved selectivity
Data from

What analytical techniques validate purity and structural integrity?

Level: Basic
Methodological Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., di-benzoylated impurities).
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., benzyl vs. benzoyl proton splitting patterns).
  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks .

How are in vivo pharmacokinetic (PK) profiles optimized?

Level: Advanced
Methodological Answer:

  • Acidic functionalization : Introducing carboxylic acids reduces hERG binding (e.g., logD reduction from 3.2 → 1.5).
  • Prodrug strategies : Esterification of polar groups enhances oral bioavailability (e.g., t½ extension from 2 → 6 hours in rats) .

What in vitro assays assess hypoxia-inducible factor (HIF) modulation?

Methodological Answer:

  • PHD2 inhibition assays : Use truncated PHD2 (tPHD2) with HIF-1α CODD peptide substrates.
  • Cellular hypoxia models : Measure EPO upregulation in Hep3B cells via ELISA.
    IC₅₀ values <50 nM indicate potent HIF-PHD inhibition .

How are off-target effects (e.g., hERG inhibition) mitigated?

Methodological Answer:

  • Computational modeling : Predict hERG channel binding using molecular docking (e.g., Schrödinger Suite).
  • Structural modifications : Adding polar groups (e.g., -COOH) disrupts π-π stacking with Tyr-652 residues .

What in vivo models validate therapeutic efficacy for anemia?

Methodological Answer:

  • Rodent models : Monitor hemoglobin levels post-administration (dose: 10-30 mg/kg, oral).
  • Pharmacodynamic markers : Serum EPO levels peak within 6-8 hours in cynomolgus monkeys .

How do computational studies guide spirocyclic drug design?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict conformational stability in aqueous vs. lipid environments.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., fluorination ΔΔG = -1.2 kcal/mol) .

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